

# A Technical Guide to the Discovery of Small Molecule CD33 Splicing Modulators

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## Compound of Interest

Compound Name: *CD33 splicing modulator 1*

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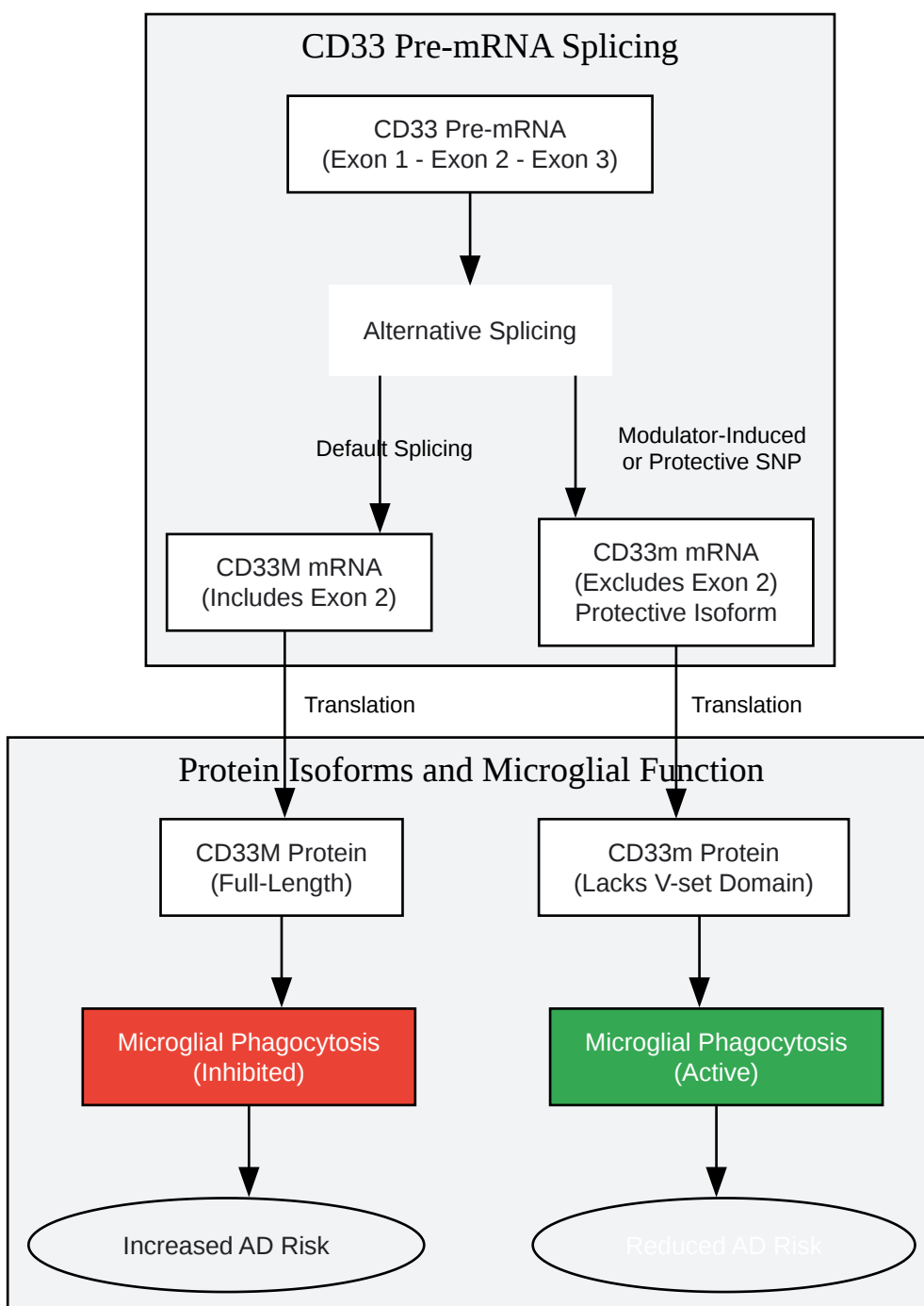
This technical guide provides an in-depth overview of the discovery and characterization of small molecule modulators of CD33 pre-mRNA splicing. CD33, a cell surface receptor primarily expressed on myeloid cells, including microglia in the brain, has emerged as a significant therapeutic target for neurodegenerative diseases, particularly late-onset Alzheimer's disease (LOAD).<sup>[1][2][3]</sup> Genetic evidence from genome-wide association studies (GWAS) has linked specific single-nucleotide polymorphisms (SNPs) in the CD33 gene to a reduced risk of developing LOAD.<sup>[1][3][4]</sup> These protective genetic variants are associated with an increase in the alternative splicing of CD33 pre-mRNA, leading to the exclusion of exon 2.<sup>[1][3][5]</sup> This guide details the pharmacological strategy to mimic this protective effect using small molecules that modulate CD33 splicing.

## The Biology of CD33 and Its Role in Alzheimer's Disease

CD33, also known as Siglec-3, is a transmembrane receptor that belongs to the sialic acid-binding immunoglobulin-like lectin (Siglec) family.<sup>[2][5]</sup> Its extracellular region contains a V-set immunoglobulin (Ig) domain, encoded by exon 2, which is responsible for binding to sialic acid,

and a C2-set Ig domain.[1][2] The intracellular portion of CD33 contains an immunoreceptor tyrosine-based inhibitory motif (ITIM) and an ITIM-like domain, which mediate downstream signaling.[2][6]

In the context of Alzheimer's disease, the full-length isoform of CD33 (CD33M) is expressed on microglia and is believed to inhibit microglial functions such as phagocytosis and the clearance of amyloid-beta (A $\beta$ ) plaques.[7][8] The protective genetic variant (SNP rs12459419) promotes the skipping of exon 2 during pre-mRNA splicing.[5][8] This results in a shorter protein isoform (CD33m or D2-CD33) that lacks the V-set Ig domain.[2][5] This shorter isoform is less inhibitory, or potentially non-functional in sialic acid binding, leading to enhanced microglial phagocytosis and a reduced risk of LOAD.[5][6][8] This biological mechanism provides a strong rationale for developing therapeutic agents that can pharmacologically induce the skipping of CD33 exon 2.



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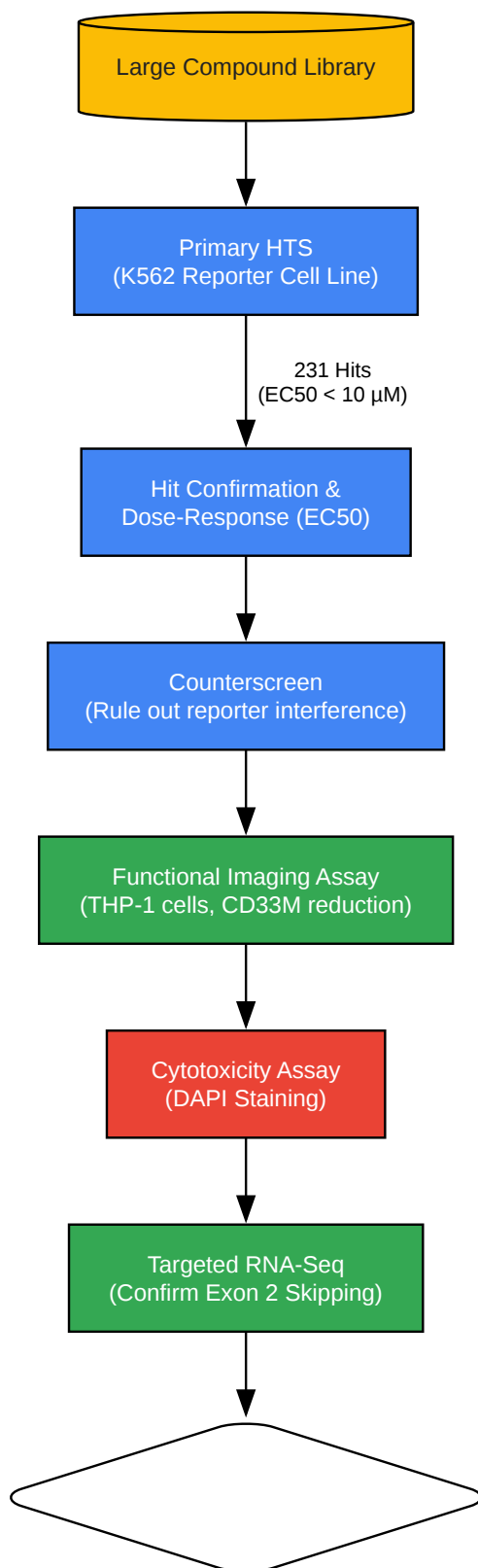
**Caption:** CD33 splicing pathways and their impact on Alzheimer's Disease risk.

## High-Throughput Screening for Splicing Modulators

A key strategy in discovering small molecule CD33 splicing modulators involves a phenomimetic screen designed to identify compounds that enhance the exclusion of exon 2.[1] [2] This approach utilizes a specially engineered cell line to provide a direct readout of the desired splicing event.

The screening process follows a multi-step funnel approach to identify and validate active compounds:

- **Primary High-Throughput Screen (HTS):** A large compound library is screened using a reporter cell line.
- **Confirmation and Dose-Response:** Hits from the primary screen are re-tested to confirm activity and determine their potency (EC50).
- **Orthogonal and Counterscreens:** Confirmed hits are tested in secondary assays to rule out artifacts (e.g., reporter interference) and to assess functional consequences, such as the reduction of cell surface CD33M protein.
- **Cellular Functional Assays:** Lead compounds are further characterized in relevant myeloid cell lines (e.g., THP-1) to confirm their effect on endogenous CD33 protein levels and to assess cytotoxicity.
- **Targeted RNA-Seq:** The most promising compounds are analyzed by RNA sequencing to directly confirm that the observed functional effects are due to an increase in exon 2 skipping in the cellular mRNA pool.[1]



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**Caption:** High-throughput screening (HTS) funnel for identifying CD33 splicing modulators.

## Quantitative Data of Lead Compounds

A series of compounds were identified through the HTS campaign.[1] The data below summarizes the activity of representative compounds from an active chemical series. The primary assay measured the EC50 for inducing exon 2 skipping in the K562 reporter cell line. Functional activity was assessed by measuring the reduction of cell surface CD33 protein in differentiated THP-1 macrophages.

Table 1: Structure-Activity Relationship (SAR) of Representative CD33 Splicing Modulators[1]

Compound	K562 CD33 Splicing EC50 ( $\mu\text{M}$ )	THP-1 CD33 Surface Protein Reduction EC50 ( $\mu\text{M}$ )	THP-1 Cytotoxicity (DAPI) EC50 ( $\mu\text{M}$ )
1	7.8	2.0	> 10
2	3.6	1.8	> 10
3	2.8	1.3	> 10
4	2.1	NT	> 10
5	> 10	NT	> 10
6	> 10	NT	> 10
7	1.3	0.9	> 10
8	0.9	NT	> 10
9	0.6	0.3	6.8
10	0.53	0.2	7.5

NT = Not Tested

Table 2: Detailed Properties of Lead Compound 1[1]

Property	Value
K562 CD33 Splicing EC50	7.8 $\mu$ M
THP-1 CD33 Surface Protein Reduction EC50	2.0 $\mu$ M
PCSK9 Translational Stalling IC50	1.7 $\mu$ M
THP-1 Cytotoxicity (DAPI) EC50	> 10 $\mu$ M

Note: The identified compound series was initially developed as PCSK9 protein translational stallers. However, analysis showed no significant correlation between PCSK9 and CD33 splicing activities, suggesting a distinct mechanism of action for CD33 modulation.[1][2]

## Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon these findings. The following protocols are based on the key experiments performed in the discovery of these modulators.[1]

### A. Phenotypic CD33 Splicing Assay (K562 Reporter Line)

- **Cell Line Engineering:** A K562 cell line was genome-edited using CRISPR/Cas9 to modify the endogenous CD33 locus. Stop codons were inserted near the end of exon 2, and a bicistronic nanoluciferase (NanoLuc) reporter gene was added to exon 3.[1]
- **Assay Principle:** In this "gain-of-signal" assay, functional NanoLuc protein is only produced when alternative splicing excludes the stop codon-containing exon 2 from the processed mRNA transcript. Luminescence is therefore directly proportional to the rate of exon 2 skipping.[1]
- **Procedure:**
  - K562 reporter cells are seeded into 384-well plates.
  - Test compounds are added at various concentrations.

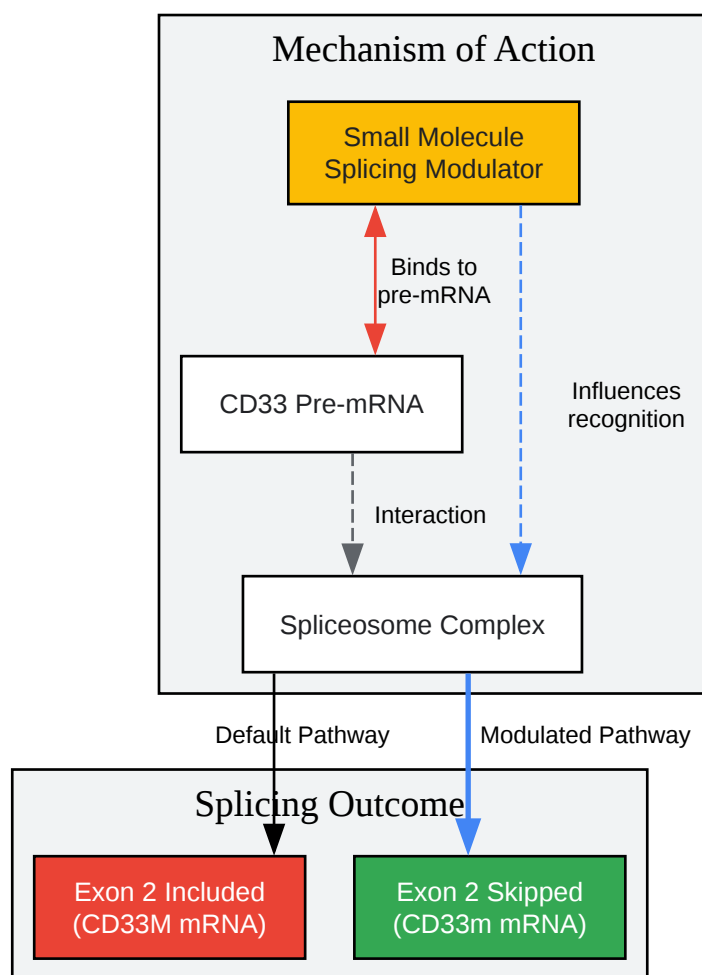
- Plates are incubated for a set period (e.g., 24 hours) to allow for splicing modulation and reporter protein expression.
- A NanoLuc luciferase substrate is added to the cells.
- Luminescence is measured using a plate reader to quantify the amount of exon 2 skipping.

#### B. THP-1 Macrophage CD33 Cell Surface Protein Quantification

- Cell Culture and Differentiation: Human monocytic THP-1 cells are cultured and differentiated into a macrophage-like state using phorbol 12-myristate 13-acetate (PMA).
- Compound Treatment: Differentiated THP-1 cells are treated with test compounds at various concentrations for an extended period (e.g., 72 hours) to allow for changes in protein expression.
- Immunofluorescence Staining:
  - Cells are fixed and stained with an antibody specific to the V-set Ig domain of the CD33M protein.
  - A fluorescently labeled secondary antibody is used for detection.
  - Cell nuclei are counterstained with 4',6-diamidino-2-phenylindole (DAPI) to assess cell number and viability (cytotoxicity).[\[1\]](#)
- High-Content Imaging and Analysis:
  - Plates are imaged using a high-content imaging system.
  - Image analysis software is used to quantify the fluorescence intensity of the CD33M staining on a per-cell basis.
  - The concentration-dependent reduction in cell surface CD33M is used to calculate an EC50 value.

#### C. Targeted RNA-Sequencing (RNA-Seq) Analysis

- Cell Culture and Treatment: K562 cells are treated with the vehicle or the test compound (e.g., Compound 1) at multiple concentrations for 24 hours.[2]
- RNA Extraction and Library Preparation: Total RNA is extracted from the treated cells. RNA-seq libraries are prepared to specifically target the region of the CD33 transcript spanning exons 1 through 3.
- Sequencing and Data Analysis:
  - The prepared libraries are sequenced on a high-throughput sequencing platform.
  - Sequencing reads are aligned to the human genome.
  - The number of reads corresponding to the inclusion of exon 2 (junctions between exon 1-2 and exon 2-3) and the exclusion of exon 2 (junction between exon 1-3) are counted.
  - The percentage of spliced-in (PSI) or percent spliced-out value is calculated to quantify the level of exon 2 skipping induced by the compound. The percentage spliced is measured as:  $(\text{exon 1 to exon 2 reads} + \text{exon 2 to exon 3 reads}) / (\text{exon 1 to exon 2 reads} + \text{exon 2 to exon 3 reads} + \text{exon 1 to exon 3 reads})$ . [1]



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**Caption:** Proposed mechanism for small molecule modulation of CD33 pre-mRNA splicing.

## Conclusion and Future Directions

The discovery of small molecules that modulate the alternative splicing of CD33 pre-mRNA represents a significant advancement in the pursuit of novel therapeutics for Alzheimer's disease.[1] By pharmacologically mimicking a protective genetic variant, these compounds can increase the production of the CD33m isoform, thereby reducing the inhibitory signaling of CD33 in microglia.[2][6] The studies demonstrate that pharmacological intervention can manipulate disease-relevant pre-mRNA splicing, providing a foundation for future efforts to identify and optimize small molecules that alter neuroimmune function.[1]

While the initial hits demonstrate proof-of-concept, further work is required to understand the precise mechanism of action and to optimize the potency, selectivity, and pharmacokinetic properties of these modulators for clinical development.[2] Nonetheless, this research validates the strategy of targeting RNA splicing with small molecules as a viable therapeutic approach for genetically-linked diseases.

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